The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a unique combination of pyrazole and isoquinoline moieties, which are often associated with biological activity.
The compound is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological properties. It has been referenced in various chemical databases, including ChemSpider and PubChem, where it is cataloged under its unique identifiers. The molecular formula is with a molecular weight of approximately 383.4 g/mol .
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. While specific synthetic routes for this exact compound may not be extensively documented, similar compounds in the literature provide insight into possible methodologies.
Technical Details:
For example, a related synthesis might involve treating a substituted pyrazole with an aldehyde derivative to form an intermediate, followed by cyclization to yield the final product .
The molecular structure of the compound can be represented using various notations:
Cn1nc(-c2ccc(F)cc2)cc1C(=O)N1CC(COc2ccc(F)cc2)C1The compound features:
The reactivity of this compound can be explored through various chemical transformations, including:
Technical Details:
Reactions involving this compound may require specific conditions (e.g., temperature, solvent) to optimize yield and selectivity.
The mechanism of action for compounds like this often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from molecular docking studies can provide insights into binding affinities and interaction modes with target proteins, indicating potential therapeutic applications .
The compound exhibits characteristics typical of both pyrazole and isoquinoline derivatives, including:
This compound has potential applications in various fields:
Research into similar compounds has indicated promising results in areas such as cancer therapy, anti-inflammatory treatments, and neuropharmacology .
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3